3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide
Description
3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyrazine core, which is known for its biological activity, and a difluoromethoxyphenyl group, which enhances its chemical stability and reactivity.
Properties
Molecular Formula |
C21H17F2N5O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C21H17F2N5O2/c1-13(14-5-3-2-4-6-14)25-20(29)17-11-24-12-18-26-27-19(28(17)18)15-7-9-16(10-8-15)30-21(22)23/h2-13,21H,1H3,(H,25,29)/t13-/m0/s1 |
InChI Key |
MLKRVCDSVIMHCB-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the phenylethylamine moiety to the carboxamide group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the difluoromethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the triazolopyrazine core, which fits into the active site of the target molecule, and the difluoromethoxyphenyl group, which enhances binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
3-(4-(difluoromethoxy)phenyl)-5-phenethyl-[1,2,4]triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor.
Uniqueness
3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide stands out due to its unique combination of a triazolopyrazine core and a difluoromethoxyphenyl group, which confer enhanced stability, reactivity, and biological activity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
